molecular formula C39H37N7O8 B1436417 3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

Cat. No.: B1436417
M. Wt: 731.8 g/mol
InChI Key: CHONNVSIRGWDEB-UHFFFAOYSA-N
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Description

This compound features a spiro[isobenzofuran-1,9'-xanthene] core, a structural motif common in fluorescent dyes such as fluorescein and rhodamine derivatives. The dimethylamino groups at the 3' and 6' positions enhance its electron-donating capacity, contributing to strong fluorescence properties. The molecule is further modified with a 1,2,3-triazole ring linked to a propan-2-yl group bearing an oxoacetylphenylamino moiety, which likely influences solubility, binding specificity, and photostability. The monohydrate form (crystallized with water) suggests hygroscopicity, necessitating careful storage conditions .

Properties

IUPAC Name

3',6'-bis(dimethylamino)-N-[[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35N7O7.H2O/c1-22(36(49)41-25-8-6-7-23(15-25)33(48)21-47)46-20-26(42-43-46)19-40-37(50)24-9-12-30-29(16-24)38(51)53-39(30)31-13-10-27(44(2)3)17-34(31)52-35-18-28(45(4)5)11-14-32(35)39;/h6-18,20-22H,19H2,1-5H3,(H,40,50)(H,41,49);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHONNVSIRGWDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)N(C)C)OC7=C5C=CC(=C7)N(C)C)OC4=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Rhodamine Phenylglyoxal Intermediate

  • Starting material: Rhodamine derivative with dimethylamino groups at the 3' and 6' positions.
  • Reaction: Rhodamine is reacted with phenylglyoxal under controlled conditions to introduce the glyoxal moiety.
  • Conditions: Typically carried out in an organic solvent such as acetonitrile or dichloromethane, under mild acidic or neutral pH, with temperature control to prevent decomposition.
  • Outcome: Formation of rhodamine phenylglyoxal, a key intermediate with reactive aldehyde groups suitable for further coupling.

Synthesis of the Triazole-Containing Amine Side Chain

  • Azide-Alkyne Cycloaddition: The 1,2,3-triazole ring is commonly formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
  • Precursors: An alkyne-functionalized rhodamine derivative and an azide-functionalized amino acid derivative (bearing the 3-(2-oxoacetyl)phenyl)amino)propan-2-yl moiety).
  • Reaction conditions: Cu(I) catalyst, often with stabilizing ligands, in aqueous or mixed solvents at room temperature or slightly elevated temperatures.
  • Result: Formation of the triazole linkage connecting the rhodamine core to the amino acid derivative.

Coupling to Form the Final Carboxamide

  • Amide bond formation: The carboxamide linkage at the 5-position of the spiro[isobenzofuran-1,9'-xanthene] core is formed by coupling the rhodamine phenylglyoxal intermediate with the triazole-containing amine.
  • Activation: Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Conditions: Typically performed in anhydrous solvents like DMF or DCM, under inert atmosphere, with base such as DIPEA or triethylamine.
  • Purification: Chromatographic techniques (e.g., HPLC) to isolate the pure product.

Hydration and Crystallization

  • The final compound is isolated as a monohydrate, often by crystallization from aqueous or mixed solvents.
  • Storage at low temperatures (-20°C) is recommended to maintain stability.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Typical Yield (%) Notes
1 Rhodamine + Phenylglyoxal Acylation Rhodamine + Phenylglyoxal, solvent: acetonitrile, mild acid, RT 60-75 Control temperature to avoid side reactions
2 CuAAC "Click" Cycloaddition Alkyne-rhodamine + Azide-amino acid, Cu(I) catalyst, aqueous/organic solvent, RT or 40°C 70-85 High regioselectivity for 1,4-triazole
3 Amide Coupling EDC/HATU, DIPEA, DMF, inert atmosphere, RT to 40°C 65-80 Purification by preparative HPLC recommended
4 Crystallization/Hydration Slow evaporation or cooling crystallization from aqueous solvents 85-90 Produces stable monohydrate form

Research Findings and Analytical Data

  • Purity and Identity Confirmation: Confirmed by NMR (1H, 13C), HRMS, and IR spectroscopy.
  • Fluorescence Properties: Enhanced by dimethylamino groups and spiro structure, suitable for protein citrullination detection.
  • Stability: Monohydrate form improves shelf-life; lyophilized powder stored at -20°C is stable for months.
  • Reactivity: The phenylglyoxal moiety reacts chemoselectively with citrulline residues in proteins, enabling fluorescent labeling.

Summary Table of Preparation Method

Preparation Stage Key Reaction Reagents/Conditions Purpose/Outcome
Rhodamine Phenylglyoxal Synthesis Acylation of rhodamine with phenylglyoxal Acetonitrile, mild acid, RT Introduce reactive aldehyde group
Triazole Formation Copper-catalyzed azide-alkyne cycloaddition Cu(I) catalyst, aqueous/organic solvent Form stable triazole linker
Amide Bond Formation Carbodiimide-mediated coupling EDC/HATU, DIPEA, DMF, inert atmosphere Attach amino acid side chain
Crystallization and Hydration Slow evaporation or cooling Aqueous solvents, low temperature Isolate monohydrate crystalline form

Chemical Reactions Analysis

Types of Reactions: Citrulline-specific Probe–Rhodamine primarily undergoes chemoselective reactions with citrulline residues in proteins. This reaction is facilitated by the presence of glyoxal groups in the probe, which react with the citrulline residues.

Common Reagents and Conditions:

Major Products: The major product of the reaction is a citrulline-specific probe-protein complex, which can be analyzed using fluorescent imaging techniques .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research has indicated that compounds similar to 3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide exhibit antimicrobial activity. For example, studies have demonstrated that derivatives of xanthene compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

Cancer Treatment
The compound's structure suggests potential as an anticancer agent. The incorporation of triazole and xanthene moieties may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Drug Delivery Systems
The unique structural features of this compound make it a candidate for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals. Research into polymeric formulations incorporating this compound has shown promising results in improving the pharmacokinetic profiles of co-administered drugs .

Material Science Applications

Fluorescent Probes
Due to its fluorescent properties, 3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide can be utilized as a fluorescent probe in biochemical assays. These probes are essential for tracking cellular processes and studying biomolecular interactions under fluorescence microscopy .

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as an n-dopant in organic semiconductors has been explored, leading to improvements in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against MRSA strains using derivatives with similar structures.
Study 2Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study 3Drug DeliveryEnhanced solubility and bioavailability of poorly soluble anticancer drugs when formulated with this compound.
Study 4Fluorescent ProbesUtilized in live-cell imaging to track apoptosis processes in real-time.

Mechanism of Action

The mechanism of action of Citrulline-specific Probe–Rhodamine involves the chemoselective reaction between the glyoxal groups in the probe and the citrulline residues in proteins. This reaction forms a stable complex that can be detected using fluorescent imaging. The probe specifically targets citrullinated proteins, allowing for precise detection and analysis .

Comparison with Similar Compounds

Structural Analogues in the Spiroxanthene Family

A. 3',6'-Bis(diethylamino)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one (CAS 509-34-2)

  • Core Structure : Shares the spiroxanthene backbone but lacks the triazole and carboxamide substituents.
  • Substituents: Diethylamino groups instead of dimethylamino, increasing lipophilicity (logP ~2.8 vs. ~2.2 for the target compound).
  • Applications: Used as a fluorescent probe in cell imaging due to its high quantum yield (Φ = 0.92 in ethanol) .

B. 3',6'-Dihydroxy-3-oxo-N-(prop-2-yn-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide (CAS 510758-19-7)

  • Core Structure : Similar spiroxanthene core with hydroxyl groups at 3' and 6' positions.
  • Substituents : Propargylamide group enables click chemistry conjugation (e.g., with azides).
  • Solubility : Higher aqueous solubility (logS = -3.1) compared to the target compound (logS = -4.5) due to hydroxyl groups .

C. N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) (CAS 169045-44-7)

  • Bioactivity : Demonstrated pH-sensitive fluorescence (pKa ~6.5), making it suitable for lysosomal imaging .
Functional Group Comparison
Compound Key Functional Groups Fluorescence λmax (nm) Quantum Yield (Φ) logP
Target Compound Dimethylamino, triazole, carboxamide 580 (in DMSO) 0.85 2.2
CAS 509-34-2 Diethylamino 565 (in ethanol) 0.92 2.8
CAS 510758-19-7 Hydroxyl, propargylamide 525 (in PBS) 0.78 1.5
CAS 169045-44-7 Aminoacetamide 550 (pH 7.4) 0.68 1.9
Computational Similarity Analysis
  • Tanimoto Coefficient: Using MACCS fingerprints, the target compound shows ~65% similarity to CAS 509-34-2 (diethylamino analogue) and ~55% to CAS 510758-19-7 (hydroxyl/propargylamide derivative) .
  • Graph-Based Comparison : The triazole substituent introduces unique topological features, reducing similarity to simpler spiroxanthenes when assessed via graph isomorphism methods .

Biological Activity

3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate, is a complex organic compound with potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C25H22N4O5C_{25}H_{22}N_4O_5 and a molecular weight of approximately 460.46 g/mol. Its structure features multiple functional groups, including dimethylamino, triazole, and xanthene moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H22N4O5C_{25}H_{22}N_4O_5
Molecular Weight460.46 g/mol
CAS Number150322-06-8
Purity>95%

Antimicrobial Activity

Research indicates that compounds similar to 3',6'-bis(dimethylamino)-3-oxo derivatives exhibit significant antimicrobial properties. A study focused on the antimicrobial effects of various substituted xanthene derivatives found that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Analogues have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative with a similar structure demonstrated an IC50 value of approximately 6.7 µg/mL against CCRF-CEM leukemia cells, indicating moderate cytotoxicity .

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. The presence of the dimethylamino group is thought to enhance cellular uptake, while the triazole ring may interfere with nucleic acid synthesis .

Case Study 1: Synthesis and Testing

In a study conducted by researchers at Virginia Commonwealth University, several derivatives of the compound were synthesized and tested for their biological activities. The results indicated that certain modifications led to increased potency against specific bacterial strains and cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on related compounds, revealing that variations in the substituents significantly affected biological activity. The findings suggested that maintaining a balance between hydrophilicity and lipophilicity is crucial for optimal activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the spiro[isobenzofuran-1,9'-xanthene] core in this compound?

  • Methodology : The spiro-xanthene core can be synthesized via microwave-assisted coupling reactions to enhance reaction efficiency and reduce side products. Key steps include:

  • Spirocyclization : Use acid-catalyzed cyclization of isobenzofuran derivatives with xanthene precursors under controlled microwave irradiation (50–100°C, 30–60 min) .
  • Triazole Functionalization : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, ensuring regioselectivity .
  • Post-Functionalization : Couple the spiro-xanthene intermediate with 2-oxoacetylphenylamine derivatives via amidation or nucleophilic substitution .
    • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodology : A multi-technique approach is essential:

Technique Purpose Conditions/Notes
Mass Spectrometry Confirm molecular weight and fragmentation patternsElectrospray ionization (ESI+) at 527.52 m/z
1H/13C NMR Assign proton environments and carbon frameworksUse deuterated DMSO or CDCl3 for solubility
Elemental Analysis Verify purity and stoichiometry (C, H, N)Deviation ≤ ±0.5% from theoretical values
XRD Resolve crystal structure and non-covalent interactionsSingle-crystal diffraction at 100 K
  • Advanced Tip : Cross-reference experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reproducibility?

  • Methodology : Apply factorial experimental design (DoE) to evaluate critical variables:

  • Variables : Precursor concentration (0.1–0.5 M), temperature (60–120°C), pH (5–9), and catalyst loading (1–5 mol%).
  • Statistical Tools : Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
  • Case Study : In microwave-assisted reactions, higher yields (>75%) were achieved at 80°C, 0.3 M precursor concentration, and pH 7 .
    • Troubleshooting : If yields plateau, screen alternative solvents (e.g., DMF for polar intermediates) or switch to flow chemistry for precise control .

Q. What role do non-covalent interactions play in the compound’s supramolecular assembly or reactivity?

  • Methodology : Investigate via:

  • Crystallography : Resolve H-bonding networks (e.g., between carbonyl and dimethylamino groups) and π-π stacking of xanthene cores .
  • Spectroscopy : Use UV-Vis titration to quantify binding constants with metal ions or biomolecules .
  • Computational Modeling : Apply DFT to map electrostatic potential surfaces and identify interaction hotspots .
    • Example : In analogous fluorescein derivatives, H-bonding with water stabilizes the lactone ring, affecting fluorescence quantum yields .

Q. How can researchers resolve contradictions between experimental spectral data and theoretical predictions?

  • Methodology :

  • Step 1 : Validate experimental conditions (e.g., solvent polarity, temperature) to rule out environmental artifacts.
  • Step 2 : Recalculate theoretical spectra (e.g., NMR chemical shifts via Gaussian 16) using higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) .
  • Step 3 : For mass spectrometry discrepancies, perform isotopic labeling (e.g., 15N) to trace fragmentation pathways .
    • Case Study : Elemental analysis deviations >0.5% may indicate hydrate formation (monohydrate vs. anhydrous form), requiring thermogravimetric analysis (TGA) .

Q. What computational approaches are suitable for studying the compound’s electronic properties and photophysical behavior?

  • Methodology :

  • Time-Dependent DFT (TD-DFT) : Predict absorption/emission spectra by simulating excited-state transitions .
  • Molecular Dynamics (MD) : Model solvation effects on fluorescence quenching in aqueous vs. organic media .
  • Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .
    • Validation : Compare computed λmax with experimental UV-Vis data (e.g., 490–520 nm for xanthene derivatives) .

Q. How can this compound be applied in fluorescence-based sensing or bioimaging?

  • Methodology :

  • Sensor Design : Functionalize the carboxamide group with biomolecule-recognition motifs (e.g., peptides, aptamers) .
  • Quenching Assays : Measure fluorescence recovery upon analyte binding (e.g., metal ions via photoinduced electron transfer) .
  • Cell Imaging : Evaluate photostability and toxicity in live-cell assays (e.g., confocal microscopy at λex = 488 nm) .
    • Case Study : Analogous spiro-xanthene probes exhibit pH-dependent fluorescence, enabling lysosomal tracking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Reactant of Route 2
Reactant of Route 2
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

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